(S)-1-Boc-3-Dimethylaminopyrrolidine
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Overview
Description
(S)-tert-Butyl3-(dimethylamino)pyrrolidine-1-carboxylate is a chiral compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl3-(dimethylamino)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis process is often optimized to ensure cost-effectiveness and scalability. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The industrial production methods aim to minimize waste and improve the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl3-(dimethylamino)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield N-oxides, while reduction reactions produce amine derivatives .
Scientific Research Applications
(S)-tert-Butyl3-(dimethylamino)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of (S)-tert-Butyl3-(dimethylamino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in their function. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- (S)-tert-Butyl 3-((dimethylamino)methyl)pyrrolidine-1-carboxylate hydrochloride
- tert-Butyl (Z)-3-(3-(dimethylamino)acryloyl)pyrrolidine-1-carboxylate
Uniqueness
(S)-tert-Butyl3-(dimethylamino)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both tert-butyl and dimethylamino groups.
Properties
Molecular Formula |
C11H22N2O2 |
---|---|
Molecular Weight |
214.30 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(dimethylamino)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-7-6-9(8-13)12(4)5/h9H,6-8H2,1-5H3/t9-/m0/s1 |
InChI Key |
SOFNSBHMEVBTNR-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)N(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N(C)C |
Origin of Product |
United States |
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